molecular formula C59H79N15O21S6 B608579 Linaclotide CAS No. 851199-59-2

Linaclotide

Cat. No. B608579
M. Wt: 1526.74
InChI Key: KXGCNMMJRFDFNR-UHFFFAOYSA-N
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Description

Linaclotide is a medication used to manage and treat constipation associated with functional gastrointestinal disorders . It is a 14-amino acid peptide indicated for the treatment of adults with chronic constipation (CC) and irritable bowel syndrome with predominant constipation (IBS-C) . It is a guanylate cyclase-C (GC-C) agonist .


Synthesis Analysis

A new method for the synthesis of linaclotide has been developed through the completely selective formation of three disulfide bonds in satisfactory overall yields via mild oxidation reactions of the solid phase and liquid phase . The challenge in the assembly of linaclotide consists of achieving the correct and clean folding of its three disulfide bridges .


Molecular Structure Analysis

Linaclotide is a novel, potent 14 amino acid (CCEYCCNPACTGCY) synthetic peptide containing three disulfide bonds (1–6, 2–10, 5–13) with a molecular weight of 1526.80 . It exhibits stereoisomerism due to the presence of disulphide bonds, making it a cyclic peptide .


Physical And Chemical Properties Analysis

Linaclotide has a molecular weight of 1526.74 and a formula of C59H79N15O21S6 . It is minimally absorbed with low systemic circulating plasma levels .

Scientific Research Applications

Treatment of Irritable Bowel Syndrome with Constipation (IBS-C)

  • Summary of Application : Linaclotide is a 14-amino acid residue peptide approved by the FDA for the treatment of irritable bowel syndrome with constipation (IBS-C). It activates guanylate cyclase C to accelerate intestinal transit .
  • Methods of Application : Linaclotide is administered orally. It works by increasing the secretion of chloride and water in the intestines, which can soften stools and stimulate bowel movements .
  • Results or Outcomes : Linaclotide has been shown to improve constipation and gastrointestinal symptoms in patients with IBS-C .

Synthesis of Linaclotide

  • Summary of Application : Researchers have developed a new method for the synthesis of Linaclotide through the completely selective formation of three disulfide bonds .
  • Methods of Application : The synthesis involves mild oxidation reactions of the solid phase and liquid phase, using 4-methoxytrityl (Mmt), diphenylmethyl (Dpm) and 2-nitrobenzyl (O-NBn) protecting groups of cysteine as substrate .
  • Results or Outcomes : The new method allows for the satisfactory overall yields of Linaclotide .

Treatment of Chronic Idiopathic Constipation (CIC)

  • Summary of Application : Linaclotide is also approved by the FDA for the treatment of adults with chronic idiopathic constipation (CIC). It works by increasing the secretion of chloride and water in the intestines, which can soften stools and stimulate bowel movements .
  • Methods of Application : Linaclotide is administered orally. The exact dosage may vary depending on the individual patient’s condition .
  • Results or Outcomes : Clinical trials have shown that Linaclotide can effectively improve constipation and gastrointestinal symptoms in patients with CIC .

Potential Treatment for Functional Constipation in Children and Adolescents

  • Summary of Application : A supplemental New Drug Application (sNDA) for Linaclotide has been submitted to the U.S. FDA for the treatment of children and adolescents aged 6 to 17 years with functional constipation (FC) .
  • Methods of Application : The sNDA submission is based on results from a Phase 3 clinical trial, which evaluated Linaclotide (72 mcg) for increased frequency of spontaneous bowel movements (SBM) and improvement in stool consistency in patients aged 6 to 17 years .
  • Results or Outcomes : Linaclotide showed a statistically significant and clinically meaningful improvement compared to placebo in 12-week SBM frequency rate (SBMs/week), the primary endpoint. Linaclotide-treated patients demonstrated a greater than two-fold least squares mean change from baseline in SBMs/week (2.220) compared to placebo (1.050) (p<0.0001) .

Fast Folding for Synthetic Peptides and Microproteins

  • Summary of Application : Researchers have developed a method that can produce an important class of small proteins called cysteine-rich peptides in their naturally folded 3D structure more reliably and much faster . This method mimics what happens inside cells .
  • Methods of Application : The method involves using a reaction solvent that helps mimic nature’s way. Instead of using water-based (aqueous) solutions, they used a mixture of organic solvents .
  • Results or Outcomes : The team was able to make 15 different peptides and microproteins, between 14 to 58 amino acids long with two to five disulfide bonds, at rates more than 100,000 times faster than could be achieved in aqueous solvents .

Comparative Efficacy Study

  • Summary of Application : A systematic literature review (SLR) and network meta-analysis (NMA) was performed to compare the efficacy of Linaclotide 500 μg to other available treatment modalities (including other Linaclotide doses) for Chronic Constipation (CC), including IBS-C .
  • Methods of Application : The study involved a comprehensive review of existing literature and a network meta-analysis, a statistical technique that allows the comparison of multiple treatments in a single analysis .
  • Results or Outcomes : The results of this study would provide valuable insights into the comparative efficacy of Linaclotide and other treatments for CC and IBS-C .

Safety And Hazards

Linaclotide can cause severe diarrhea and severe dehydration in a child younger than 2 years old . It is harmful if swallowed and should be handled with care .

properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCNMMJRFDFNR-WDRJZQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O21S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234256
Record name Linaclotide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble, Slightly soluble in water, Slightly soluble in aqueous sodium chloride
Record name Linaclotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08890
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Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
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Mechanism of Action

Linaclotide is an agonist of guanylate cyclase-C (GC-C). Once linaclotide and its active metabolite binds to GC-C, it has local effect on the luminal surface of the intestinal epithelium. Activation of GC-C by linaclotide results in the intra- and extracellular increase of cyclic guanosine monophosphate concentrations (cGMP). This elevation of cGMP levels stimulates the secretion of chloride and bicarbonate into the intestinal lumen via activation of cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. Ultimately, linaclotide helps patients with IBS (especially with constipation) as GI transit is accelerated and the release of intestinal fluid is increased. In animal models, a decrease in visceral pain after administration of linaclotide may be observed. A decrease in the activity of pain-sensing nerves occurs as a result of an increase in extracellular cGMP., Activation of guanylate cyclase-C (GC-C) expressed predominantly on intestinal epithelial cells by guanylin, uroguanylin or the closely related GC-C agonist peptide, linaclotide, stimulates generation, and release of cyclic guanosine-3',5'-monophosphate (cGMP). Evidence that the visceral analgesic effects of linaclotide are mediated by a novel, GC-C-dependent peripheral sensory mechanism was first demonstrated in animal models of visceral pain. Subsequent studies with uroguanylin or linaclotide have confirmed the activation of a GC-C/cGMP pathway leading to increased submucosal cGMP mediated by cGMP efflux pumps, which modulates intestinal nociceptor function resulting in peripheral analgesia. These effects can be reproduced by the addition of exogenous cGMP and support a role for GC-C/cGMP signaling in the regulation of visceral sensation, a physiological function that has not previously been linked to the GC-C/cGMP pathway. Notably, targeting the GC-C/cGMP pathway for treatment of gastrointestinal pain and abdominal sensory symptoms has now been validated in the clinic. ..., Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective guanylate cyclase-C (GC-C) agonist with visceral analgesic and secretory activities. This first-in-class orally active peptide is structurally related to the guanylin peptide family, which is involved in the regulation of fluid homeostasis and bowel function of the GI tract. Both linaclotide and its active metabolite bind to GC-C and act locally on the luminal surface of the intestinal epithelium. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevation in intracellular cGMP stimulates secretion of chloride and bicarbonate into the intestinal lumen, through activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. Linaclotide has been shown to both accelerate GI transit and reduce intestinal pain. The linaclotide-induced reduction in visceral pain is thought to be mediated by increased extracellular cGMP, which was shown to decrease the activity of pain-sensing nerves., Linaclotide is a minimally absorbed agonist of guanylate cyclase-C (GUCY2C or GC-C) that reduces symptoms associated with irritable bowel syndrome with constipation (IBS-C). Little is known about the mechanism by which linaclotide reduces abdominal pain in patients with IBS-C. We determined the effects of linaclotide on colonic sensory afferents in healthy mice and those with chronic visceral hypersensitivity. We assessed pain transmission by measuring activation of dorsal horn neurons in the spinal cord in response to noxious colorectal distention. Levels of Gucy2c messenger RNA were measured in tissues from mice using quantitative reverse transcription polymerase chain reaction and in situ hybridization. We used human intestinal cell lines to measure release of cyclic guanosine-3',5'-monophosphate (cGMP) by linaclotide. We performed a post-hoc analysis of data from a phase III, double-blind, parallel-group study in which 805 patients with IBS-C were randomly assigned to groups given an oral placebo or 290 ug linaclotide once daily for 26 weeks. We quantified changes in IBS-C symptoms, including abdominal pain. In mice, linaclotide inhibited colonic nociceptors with greater efficacy during chronic visceral hypersensitivity. Intra-colonic administration of linaclotide reduced signaling of noxious colorectal distention to the spinal cord. The colonic mucosa, but not neurons, was found to express linaclotide's target, GC-C. The downstream effector of GC-C, cGMP, was released after administration of linaclotide and also inhibited nociceptors. The effects of linaclotide were lost in Gucy2c(-/-) mice and prevented by inhibiting cGMP transporters or removing the mucosa. During 26 weeks of linaclotide administration, a significantly greater percentage of patients (70%) had at least a 30% reduction in abdominal pain compared with patients given placebo (50%). We have identified an analgesic mechanism of linaclotide: it activates GC-C expressed on mucosal epithelial cells, resulting in the production and release of cGMP. This extracellular cGMP acts on and inhibits nociceptors, thereby reducing nociception. We also found that linaclotide reduces chronic abdominal pain in patients with IBS-C., Linaclotide is a guanlylate cyclase-C (GC-C) receptor agonist. GC-C receptor is found in the luminal aspect of intestinal epithelium and dopamine neurons in the brain, and is a key receptor for heat-stable enterotoxins that are responsible for acute secretory diarrhea. Linaclotide is structurally related to the guanylin peptide family, which is involved in the regulation of intestinal fluid homeostasis and bowel function, and includes the hormones guanylin and uroguanlyin. Linaclotide, similarly to guanylin and uroguanylin, is able to increase intracellular concentrations of the second messenger cyclic guanosine monophosphate (cGMP) through activation of the GC-C receptor, located on the apical surface of epithelial cells throughout the intestine. The presence of intracellular cGMP triggers a signal transduction cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) through its cGMP-dependent phosphorylation by protein kinase G II (PKG II). CFTR activation causes secretion of chloride and bicarbonate into the intestinal lumen, causing an increase in fluid secretion and acceleration of GI transit. cGMP is also transported out of the cell into the intestinal lumen and submucosa, modulating the activity of local afferent nerve fibers and causing a reduced visceral pain.
Record name Linaclotide
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Product Name

Linaclotide

Color/Form

White to off-white powder

CAS RN

851199-59-2
Record name Linaclotide [USAN:INN]
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Record name Linaclotide
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Record name Linaclotide
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